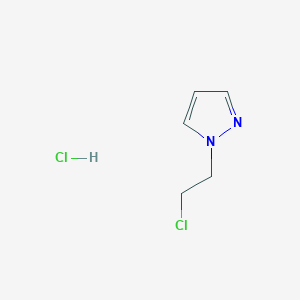

1-(2-chloroethyl)-1H-pyrazole hydrochloride

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing halogenated alkyl substituents. The parent compound, 1-(2-chloroethyl)-1H-pyrazole, is registered under Chemical Abstracts Service number 96450-53-2, while the hydrochloride salt form carries the distinct Chemical Abstracts Service registry number 1384430-68-5. The International Union of Pure and Applied Chemistry name for the parent compound is systematically designated as 1-(2-chloroethyl)pyrazole, reflecting the substitution pattern where a 2-chloroethyl group is attached to the N1 position of the pyrazole ring.

The hydrochloride salt form follows standard nomenclature conventions for ionic compounds, where the systematic name becomes this compound or alternatively expressed as 1-(2-chloroethyl)pyrazole;hydrochloride. This nomenclature explicitly identifies both the organic cation and the chloride anion components of the salt. Additional registry identifiers include the Molecular Design Limited number MFCD22196425 for the hydrochloride salt and MFCD00173067 for the parent compound. The European Community number 812-389-1 has been assigned to the parent compound, facilitating regulatory identification across European chemical databases.

The compound also appears in various chemical databases under alternative naming conventions, including the simplified form "this compound (1:1)" which explicitly denotes the 1:1 stoichiometric ratio between the organic compound and hydrochloric acid. This systematic approach to nomenclature ensures unambiguous identification across different chemical information systems and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula analysis reveals distinct compositional differences between the parent compound and its hydrochloride salt form. The parent compound 1-(2-chloroethyl)-1H-pyrazole possesses the molecular formula C₅H₇ClN₂ with a corresponding molecular weight of 130.58 grams per mole. This formula reflects the presence of five carbon atoms forming the pyrazole ring and the chloroethyl substituent, seven hydrogen atoms distributed across the ring and alkyl chain, one chlorine atom in the substituent chain, and two nitrogen atoms constituting the characteristic diazole ring system.

The hydrochloride salt form exhibits the molecular formula C₅H₈Cl₂N₂, representing the addition of one hydrogen atom and one chlorine atom from the hydrochloric acid component. The molecular weight of the hydrochloride salt increases to 167.04 grams per mole, reflecting this additional ionic contribution. Some sources report slight variations in molecular weight calculations, with values of 167.033 and 181.063 grams per mole reported for different hydrochloride forms, potentially indicating hydration states or measurement variations.

| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|

| Parent Compound | C₅H₇ClN₂ | 130.58 | 96450-53-2 |

| Hydrochloride Salt | C₅H₈Cl₂N₂ | 167.04 | 1384430-68-5 |

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for the parent compound is ClCCn1cccn1, while the hydrochloride salt is represented as CC1=CN(N=C1)CCCl.Cl. The International Chemical Identifier for the parent compound is InChI=1S/C5H7ClN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2, providing a standardized method for computational chemical identification.

Structural Isomerism and Tautomeric Possibilities

The structural analysis of this compound must consider the fundamental tautomeric behavior inherent to all pyrazole derivatives. Pyrazoles exhibit annular prototropic tautomerism, a key feature that stems from the ability of these heterocycles to exchange protons between the two ring nitrogen atoms. In the case of substituted pyrazoles, this tautomeric equilibrium can significantly influence the compound's chemical behavior and physical properties.

The parent pyrazole ring system contains two nitrogen atoms at positions 1 and 2, where the hydrogen atom can migrate between these positions, creating tautomeric structures. However, in the case of 1-(2-chloroethyl)-1H-pyrazole, the presence of the 2-chloroethyl substituent at the N1 position effectively prevents tautomeric interconversion by blocking one of the nitrogen atoms from participating in proton exchange. This substitution pattern results in a fixed structural arrangement where the nitrogen at position 1 bears the chloroethyl substituent, while the nitrogen at position 2 retains the exchangeable hydrogen.

Theoretical studies on pyrazole tautomerism have demonstrated that substituent effects play a crucial role in determining tautomeric preferences. Electron-donating groups typically favor one tautomeric form, while electron-withdrawing groups stabilize the alternative form. The 2-chloroethyl substituent, containing an electron-withdrawing chlorine atom, would be expected to influence the electronic distribution within the pyrazole ring system. Research indicates that groups capable of electron donation through the π-system, such as halogenated alkyl chains, can significantly impact the stability of different tautomeric forms.

Studies have shown that the tautomeric behavior of pyrazoles is highly dependent on environmental conditions, including solvent polarity, temperature, and hydrogen bonding interactions. In the solid state, as would be typical for the hydrochloride salt form, one tautomeric structure generally predominates, and dynamic tautomeric exchange is typically blocked. Experimental evidence suggests that very often, one tautomeric form is prevalent in the solid state, and very rarely do two tautomers appear in the same crystal structure.

| Tautomeric Characteristic | 1-(2-Chloroethyl)-1H-pyrazole | General Pyrazole Behavior |

|---|---|---|

| N1 Substitution | Fixed (2-chloroethyl group) | Variable (hydrogen) |

| N2 Position | Free hydrogen | Variable (hydrogen) |

| Tautomeric Mobility | Restricted | High |

| Solid State Behavior | Single tautomer | Predominantly single tautomer |

The presence of the hydrochloride salt formation introduces additional structural considerations. The protonation state and ionic interactions can further influence the conformational preferences and crystalline packing arrangements. Research has demonstrated that hydrogen bonding interactions, particularly those involving the pyrazole nitrogen atoms and chloride ions, can significantly impact the overall molecular geometry and stability of the compound. These interactions may also influence the rotational barriers around the N1-C bond connecting the pyrazole ring to the chloroethyl substituent, potentially creating multiple conformational isomers with different spatial arrangements of the substituent chain.

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESQOZBBGOZBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

N-Alkylation of Pyrazole with 2-Chloroethyl Halides

The primary synthetic route to 1-(2-chloroethyl)-1H-pyrazole hydrochloride involves the N-alkylation of pyrazole with 2-chloroethyl derivatives such as 1,2-dichloroethane or 2-chloroethyl chloride under controlled conditions.

Reaction Conditions : Typically, pyrazole is reacted with 1,2-dichloroethane in the presence of a base or under phase transfer catalysis (PTC) in aqueous media. The reaction proceeds via nucleophilic substitution at the 2-chloroethyl moiety, selectively alkylating the pyrazole nitrogen to form 1-(2-chloroethyl)pyrazole intermediates.

Phase Transfer Catalysis (PTC) : An efficient method uses water as the solvent with phase transfer catalysts, enabling smooth N-alkylation and subsequent isolation of the hydrochloride salt in yields ranging from 75% to 90%. This method avoids the use of organic solvents and harsh conditions, improving environmental and operational safety (Source).

-

Pyrazole + 1,2-dichloroethane → 1-(2-chloroethyl)pyrazole → this compound (via HCl treatment)

Dehydrohalogenation and Subsequent Salt Formation

The 1-(2-chloroethyl)pyrazole can be further processed by dehydrohalogenation to yield 1-vinylpyrazoles, but for the hydrochloride salt preparation, the intermediate is typically isolated before this step.

Dehydrohalogenation : Treatment with potassium hydroxide in ethanol can convert 1-(2-haloethyl)pyrazoles to vinylpyrazoles, but this is avoided when the goal is to prepare the hydrochloride salt of 1-(2-chloroethyl)-1H-pyrazole.

Salt Formation : The hydrochloride salt is obtained by treating the free base with hydrochloric acid, which facilitates crystallization and purification.

Alternative Synthetic Routes and Considerations

Direct Alkylation with 2-Chloroethyl Chloride : In some protocols, 2-chloroethyl chloride is used instead of dichloroethane, reacting with pyrazole under reflux in an appropriate solvent such as ethanol or acetonitrile.

Solvent and Temperature Optimization : The choice of solvent (ethanol, water with PTC, or aprotic solvents) and temperature (ambient to reflux) affects yield and purity. Water with PTC is favored for greener chemistry and high yields.

Purification : Crystallization from ethanol or aqueous HCl solutions yields the hydrochloride salt with high purity.

Summary Table of Preparation Methods

| Method | Reagents | Solvent/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-alkylation with 1,2-Dichloroethane + PTC | Pyrazole + 1,2-dichloroethane + PTC | Water, room temp to mild heating | 75-90 | Environmentally friendly, high yield |

| N-alkylation with 2-chloroethyl chloride | Pyrazole + 2-chloroethyl chloride | Ethanol or acetonitrile, reflux | 60-85 | Requires organic solvent, moderate yield |

| Base-mediated dehydrohalogenation (avoided for salt prep) | 1-(2-haloethyl)pyrazole + KOH | Ethanol, reflux | - | Leads to vinylpyrazoles, not salt |

| Salt formation | 1-(2-chloroethyl)pyrazole + HCl | Ethanol or aqueous HCl | >90 | Purification step to obtain hydrochloride |

Research Findings and Optimization Insights

The use of phase transfer catalysis in aqueous media significantly improves the environmental profile and yield of the N-alkylation step compared to traditional organic solvent methods.

Avoiding strong bases during the initial alkylation prevents side reactions such as elimination leading to vinylpyrazoles, which are undesired when targeting the hydrochloride salt.

Temperature control is critical; excessive heating can cause decomposition or side reactions.

The hydrochloride salt form improves the compound's stability and handling properties, facilitating downstream applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloroethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products

Nucleophilic substitution: Products include azidoethyl-pyrazole, thiocyanatoethyl-pyrazole, and methoxyethyl-pyrazole.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include ethyl-pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Anticancer Research : The compound has been investigated for its potential as an alkylating agent in cancer therapy. Its ability to form covalent bonds with DNA can disrupt replication and transcription processes, leading to apoptosis in cancer cells. Studies have shown that derivatives of 1-(2-chloroethyl)-1H-pyrazole hydrochloride exhibit cytotoxic effects against various cancer cell lines, making them candidates for further drug development .

- Inflammatory Diseases : Research indicates that this compound may modulate inflammatory responses. It has been studied for its interactions with cellular pathways involved in inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Chemistry

- Pesticide Development : The reactivity of the chloroethyl group allows for the development of agrochemicals. Compounds similar to this compound have been explored for their efficacy against pests and diseases in crops .

Biological Studies

- DNA Interaction Studies : The compound serves as a model for studying the effects of alkylating agents on DNA damage and repair mechanisms. Its role in inducing DNA cross-links makes it a valuable tool for understanding cellular responses to genotoxic stress .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.

Case Study 2: Inflammation Modulation

In a model of chronic inflammation, the administration of this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests that the compound may be effective in managing inflammatory responses in vivo.

Wirkmechanismus

The mechanism of action of 1-(2-chloroethyl)-1H-pyrazole hydrochloride involves the interaction of the chloroethyl group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with DNA, proteins, or enzymes, thereby inhibiting their function. The compound may also act as an alkylating agent, causing cross-linking of DNA strands and disrupting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Chloroethyl-Substituted Pyrazole Derivatives

Structural Insights :

- Position of Chloroethyl Group : N1-substitution (as in 1-(2-chloroethyl)-1H-pyrazole hydrochloride) facilitates direct alkylation of DNA nucleophiles, whereas C4-substitution (e.g., 4-(2-chloroethyl)-1H-pyrazole) may alter reactivity due to electronic effects from the pyrazole ring .

- Additional Substituents: Methyl groups (e.g., 4-methyl derivative) increase octanol/water distribution coefficients, enhancing membrane permeability .

Pyrazole Derivatives with Fused Ring Systems

1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Structure: Fused pyrazolo-pyrimidinone system with a chloroethyl group.

- Activity : Exhibits antitumor properties by mimicking purine bases, interfering with DNA/RNA synthesis .

- Comparison: The fused ring system increases planar rigidity, improving intercalation into DNA compared to non-fused pyrazoles. However, reduced solubility may limit bioavailability .

Non-Pyrazole Chloroethyl Compounds

1-(2-Chloroethyl)pyrrolidine Hydrochloride

Chloroethyl Nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea)

- Mechanism : Dual alkylation (via chloroethyl groups) and carbamoylation (via isocyanate metabolites) .

- Key Difference : Nitrosoureas generate long-lived metabolites (e.g., 2-chloroethyl isocyanate) that inhibit DNA repair, whereas pyrazole derivatives typically act via direct alkylation without significant metabolite activity .

Biologische Aktivität

1-(2-chloroethyl)-1H-pyrazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its mechanisms of action, biochemical pathways, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It acts as an inhibitor of certain enzymes and receptors, which can lead to significant biological effects. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It has been noted for its ability to inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression .

- Cell Signaling Modulation : The compound influences cellular signaling pathways, which can alter gene expression and metabolic activities .

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, including:

- Breast Cancer : Effective against MDA-MB-231 cells.

- Liver Cancer : Demonstrated activity against HepG2 cells.

- Other Cancers : Inhibitory effects observed in lung, colorectal, and renal cancers .

Table 1: Anticancer Activity of this compound

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 15 | |

| Liver Cancer | HepG2 | 20 | |

| Lung Cancer | A549 | 25 | |

| Colorectal Cancer | HCT116 | 18 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 12 |

Case Studies

Several case studies have highlighted the efficacy of this compound in both in vitro and in vivo settings:

- In Vitro Studies : A study demonstrated that the compound effectively inhibited cell proliferation in breast cancer cell lines, leading to apoptosis through the activation of caspase pathways .

- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, suggesting potential for therapeutic use in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chloroethyl)-1H-pyrazole hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of pyrazole derivatives using 1,2-dichloroethane or chloroethylating agents. For example, the Vilsmeier-Haack reaction (using POCl₃ and DMF) has been adapted for similar pyrazole derivatives to introduce functional groups at specific positions . Optimization may include controlling temperature (0–5°C for exothermic steps), solvent selection (e.g., anhydrous THF or DCM), and stoichiometric ratios to minimize byproducts like di-alkylated species. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the chloroethyl group (δ ~3.8–4.2 ppm for CH₂Cl) and pyrazole ring protons (δ ~6.5–7.5 ppm) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H]+ at m/z 191) and detects impurities .

- Elemental Analysis : Chloride content should align with theoretical values (~18.7% for HCl salt), validated via titrimetric methods .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : The hydrochloride salt is hygroscopic and prone to hydrolysis. Stability studies show degradation under high humidity (>60% RH) or elevated temperatures (>40°C). Recommended storage includes desiccators (silica gel) at –20°C in amber vials to prevent photodegradation. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, TRAM-34 (a pyrazole-based potassium channel blocker) showed differing IC₅₀ values due to extracellular K⁺ concentrations . Standardization steps:

- Use isogenic cell lines and control buffer ionic strength.

- Validate target engagement via competitive binding assays (e.g., radioligand displacement).

- Apply cheminformatics tools (molecular docking) to correlate substituent effects (e.g., chloroethyl vs. methyl groups) with activity .

Q. How does the chloroethyl group influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The chloroethyl moiety acts as a leaving group in SN₂ reactions (e.g., with amines or thiols) or participates in Suzuki-Miyaura couplings when converted to boronic esters. Key considerations:

- Solvent Polarity : DMF or DMSO enhances nucleophilicity in substitution reactions.

- Catalysts : Pd(PPh₃)₄ for cross-coupling with aryl boronic acids (e.g., to generate biaryl pyrazoles) .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to optimize reaction times and prevent overalkylation .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals hydrogen bonding between the pyrazole N–H and chloride ions (N–H⋯Cl, ~2.8–3.0 Å) and weak C–H⋯π interactions between chloroethyl chains and adjacent pyrazole rings. These interactions stabilize the monoclinic lattice (space group P2₁/n) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Calculation : Use QSAR models (e.g., MarvinSketch) to estimate lipophilicity (predicted LogP ~1.2), impacting blood-brain barrier permeability.

- Metabolism Prediction : CYP450 isoform docking (e.g., CYP3A4) identifies potential oxidation sites (e.g., chloroethyl to hydroxyethyl).

- ADMET Profiles : Tools like SwissADME assess bioavailability (e.g., high GI absorption) and toxicity risks (e.g., Ames test predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.